![molecular formula C20H40N2OPRu+ B15073123 N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride is a complex organometallic compound. This compound is notable for its unique structure, which includes a ruthenium center coordinated with a phosphine ligand, a pyridine derivative, and a formaldehyde moiety. The presence of ruthenium in its +1 oxidation state is particularly interesting due to the metal’s catalytic properties and its applications in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride typically involves multiple steps:
Formation of the Phosphine Ligand: The ditert-butylphosphanylmethylidene group is synthesized through a series of reactions starting from tert-butylphosphine and formaldehyde.
Pyridine Derivative Synthesis: The 3,4-dihydro-1H-pyridin-6-yl group is prepared via hydrogenation of pyridine derivatives under specific conditions.
Coordination to Ruthenium: The final step involves the coordination of the synthesized ligands to a ruthenium precursor, such as ruthenium trichloride, under controlled conditions to form the desired monohydride complex.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of high-pressure reactors for hydrogenation steps and large-scale purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride undergoes various types of chemical reactions:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the compound’s reactivity and catalytic properties.
Reduction: The compound can participate in reduction reactions, particularly in the presence of hydrogen donors.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Hydrogen gas or hydride donors such as sodium borohydride are typically used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by altering the reaction conditions such as temperature and solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation state ruthenium complexes, while reduction could yield ruthenium(0) species.
Wissenschaftliche Forschungsanwendungen
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride has several scientific research applications:
Catalysis: Due to the presence of ruthenium, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions.
Medicinal Chemistry: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and medicinal chemistry research.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to facilitate specific chemical reactions.
Wirkmechanismus
The mechanism by which N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride exerts its effects involves several steps:
Coordination to Substrates: The ruthenium center coordinates to substrates, activating them for subsequent reactions.
Electron Transfer: The compound facilitates electron transfer processes, which are crucial for redox reactions.
Ligand Exchange: Ligand exchange at the ruthenium center allows for the formation of intermediate species that lead to the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium(II) complexes: These compounds have similar catalytic properties but differ in their oxidation state and ligand environment.
Phosphine-ligated complexes: Compounds with phosphine ligands exhibit similar reactivity patterns but may have different metal centers.
Pyridine-based ligands: These ligands are common in coordination chemistry and can form complexes with various metals, not just ruthenium.
Uniqueness
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride is unique due to the combination of its ligands and the ruthenium center in the +1 oxidation state. This specific arrangement imparts distinct catalytic properties and reactivity patterns that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C20H40N2OPRu+ |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride |
InChI |
InChI=1S/C19H37N2P.CH2O.Ru.H/c1-9-21(10-2)14-16-12-11-13-17(20-16)15-22(18(3,4)5)19(6,7)8;1-2;;/h12,15,20H,9-11,13-14H2,1-8H3;1H2;;/q;;+1;/b17-15+;;; |
InChI-Schlüssel |
GHVHTBQSIPUAMT-VHPYDAKRSA-N |
Isomerische SMILES |
CCN(CC)CC1=CCC/C(=C\P(C(C)(C)C)C(C)(C)C)/N1.C=O.[RuH+] |
Kanonische SMILES |
CCN(CC)CC1=CCCC(=CP(C(C)(C)C)C(C)(C)C)N1.C=O.[RuH+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)


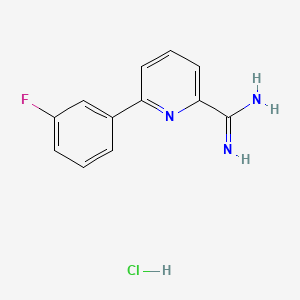
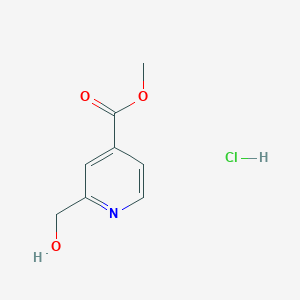
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
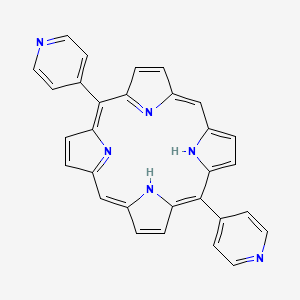
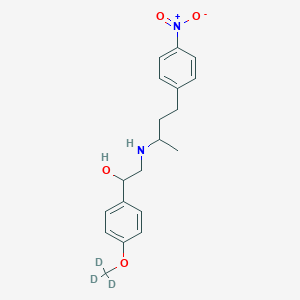
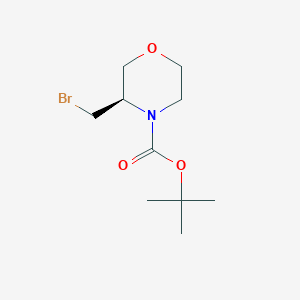
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)

